molecular formula C8H13ClF2 B13228186 3-(3-Chloropropyl)-1,1-difluorocyclopentane

3-(3-Chloropropyl)-1,1-difluorocyclopentane

Cat. No.: B13228186
M. Wt: 182.64 g/mol
InChI Key: ROQATXUPKZCFRC-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1,1-difluorocyclopentane typically involves the reaction of cyclopentane derivatives with chloropropyl and fluorine-containing reagents. One common method involves the hydrosilylation of allyl chloride with trichlorosilane, followed by fluorination . The reaction conditions often require the use of catalysts such as chloroplatinic acid or other platinum complexes to facilitate the addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using efficient catalysts to ensure high yield and selectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Mechanism of Action

The mechanism by which 3-(3-Chloropropyl)-1,1-difluorocyclopentane exerts its effects involves interactions with various molecular targets and pathways. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-1,1-difluorocyclopentane is unique due to the presence of both chlorine and fluorine atoms on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C8H13ClF2

Molecular Weight

182.64 g/mol

IUPAC Name

3-(3-chloropropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C8H13ClF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2

InChI Key

ROQATXUPKZCFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCCCl)(F)F

Origin of Product

United States

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